N-Substitution Architecture: Triarylamine vs. Secondary Aniline
CAS 85010-08-8 is a fully N,N-disubstituted tertiary amine with zero N–H hydrogen-bond donor (HBD) count, whereas flufenamic acid (CAS 530-78-9) and all clinical fenamates possess exactly one N–H HBD [1]. The N–H proton in flufenamic acid is essential for its COX-1/COX-2 and AKR1C3 binding interactions, as demonstrated by X-ray crystallography showing a direct H-bond between the aniline NH and the enzyme active site [2]. N-Phenylation to produce CAS 85010-08-8 eliminates this pharmacophoric element, fundamentally altering target engagement potential. For users requiring an N-substituted anthranilate lacking this H-bond donor—e.g., as a negative control in SAR campaigns or as a synthetic intermediate for further N-functionalization—flufenamic acid cannot serve as a substitute.
| Evidence Dimension | N–H Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 (tertiary amine; fully N,N,N-trisubstituted) |
| Comparator Or Baseline | Flufenamic acid: 1 (secondary aniline NH); N-Phenylanthranilic acid: 1; Mefenamic acid: 1 |
| Quantified Difference | Qualitative difference: complete loss of N–H HBD character in target compound relative to all mono-N-aryl anthranilates |
| Conditions | Structural analysis by SMILES/InChI and reported crystallography of flufenamic acid–protein complexes [2] |
Why This Matters
The presence or absence of an N–H donor is a binary differentiation determinant for procurement when the intended use is SAR control experiments or synthetic derivatization requiring a non-HBD scaffold.
- [1] Flufenamic acid (CAS 530-78-9) structural data: SMILES OC(=O)c1ccccc1Nc2cccc(c2)C(F)(F)F confirming secondary amine NH. PubChem CID 3371. View Source
- [2] Adeniji AO et al. J Med Chem. 2012;55(5):2311-2323. Crystal structures demonstrating NH-mediated binding of flufenamic acid to AKR1C3. View Source
